molecular formula C9H18O3Si B093516 2-(Trimethylsilyloxy)ethyl methacrylate CAS No. 17407-09-9

2-(Trimethylsilyloxy)ethyl methacrylate

Cat. No. B093516
Key on ui cas rn: 17407-09-9
M. Wt: 202.32 g/mol
InChI Key: WUGOQZFPNUYUOO-UHFFFAOYSA-N
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Patent
US04551417

Procedure details

In a three-neck flask having a capacity of 500 ml, 26 g (0.2 moles) of 2-hydroxyethyl methacrylate (abbreviated to HEMA) and 16 g of pyridine were dissolved in 200 ml of carbon tetrachloride. At room temperature, 107.5 g (0.2 moles) of trimethylchlorosilane was slowly dropped into the solution in the flask to complete the addition of the entire amount in 30 min. During this process precipitation of hydrochloric acid salt of pyridine took place. After filtration, carbon tetrachloride in the reaction liquid was distilled out by using an evaporater, and the remaining liquid was distilled under reduced pressure to obtain 37 g of 2-trimethylsiloxyethyl methacrylate (abbreviated to HEMA-Si).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
107.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].N1C=CC=CC=1.[CH3:16][Si:17]([CH3:20])([CH3:19])Cl>C(Cl)(Cl)(Cl)Cl>[C:1]([O:6][CH2:7][CH2:8][O:9][Si:17]([CH3:20])([CH3:19])[CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
16 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
107.5 g
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-neck flask having
ADDITION
Type
ADDITION
Details
the addition of the entire amount in 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
During this process precipitation of hydrochloric acid salt of pyridine
FILTRATION
Type
FILTRATION
Details
After filtration, carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
in the reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled out
DISTILLATION
Type
DISTILLATION
Details
the remaining liquid was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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